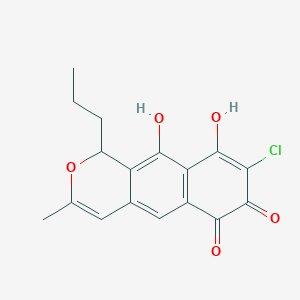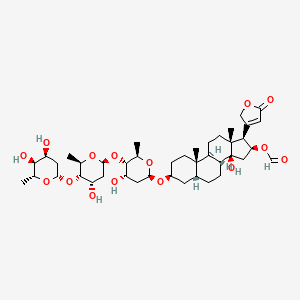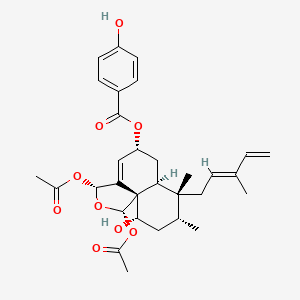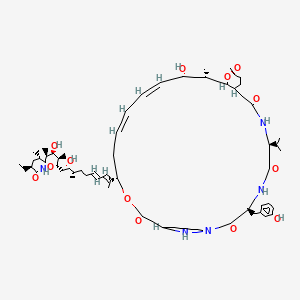![molecular formula C16H22N4O2 B1245918 (3Z,6S)-3-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]-6-propan-2-ylpiperazine-2,5-dione](/img/structure/B1245918.png)
(3Z,6S)-3-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]-6-propan-2-ylpiperazine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z,6S)-3-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]-6-propan-2-ylpiperazine-2,5-dione is a natural product found in Aspergillus insuetus, Penicillium canescens, and Penicillium aurantiogriseum with data available.
Applications De Recherche Scientifique
Antiviral Activity
Diketopiperazine derivatives, including compounds structurally related to (3Z,6S)-3-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]-6-propan-2-ylpiperazine-2,5-dione, have been studied for their antiviral properties. Specifically, these compounds were isolated from the marine-derived actinomycete Streptomyces sp. FXJ7.328. Compound 3 from this study demonstrated modest antiviral activity against influenza A (H1N1) virus, suggesting a potential application in antiviral drug development (Wang et al., 2013).
Xanthine Oxidase Inhibition and Anti-inflammatory Properties
Certain cyclodidepsipeptides structurally similar to the compound have been evaluated for inhibitory activity against xanthine oxidase and their anti-inflammatory effects. These compounds showed excellent inhibition of xanthine oxidase and significant suppression of nuclear factor κB (NF-κB) activation, indicating their potential as treatments for conditions like gout and other inflammatory diseases (Šmelcerović et al., 2013).
Antimicrobial Activity
Research on cyclodepsipeptides closely related to this compound has shown antimicrobial potential. One such compound demonstrated effectiveness against various bacterial strains, including Escherichia coli, indicating a possible use in antimicrobial therapies (Yancheva et al., 2012).
Effect on Cell Viability and Proliferation
Studies have also investigated the impact of similar compounds on cell viability and proliferation. For instance, the effects on MC3T3-E1 cells were examined, showing that these compounds can have a stimulatory effect on cell proliferation, suggesting possible applications in regenerative medicine or tissue engineering (Vukelić-Nikolić et al., 2015).
Insecticidal Activity
Research into dihydropiperazine derivatives indicates potential insecticidal applications. For instance, certain compounds within this class were found to be effective against specific pests, providing a foundation for the development of new insecticides (Samaritoni et al., 2003).
Propriétés
Formule moléculaire |
C16H22N4O2 |
|---|---|
Poids moléculaire |
302.37 g/mol |
Nom IUPAC |
(3Z,6S)-3-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]-6-propan-2-ylpiperazine-2,5-dione |
InChI |
InChI=1S/C16H22N4O2/c1-6-16(4,5)13-10(17-8-18-13)7-11-14(21)20-12(9(2)3)15(22)19-11/h6-9,12H,1H2,2-5H3,(H,17,18)(H,19,22)(H,20,21)/b11-7-/t12-/m0/s1 |
Clé InChI |
RSGRSUVVCYUKLM-RDQDRAATSA-N |
SMILES isomérique |
CC(C)[C@H]1C(=O)N/C(=C\C2=C(NC=N2)C(C)(C)C=C)/C(=O)N1 |
SMILES |
CC(C)C1C(=O)NC(=CC2=C(NC=N2)C(C)(C)C=C)C(=O)N1 |
SMILES canonique |
CC(C)C1C(=O)NC(=CC2=C(NC=N2)C(C)(C)C=C)C(=O)N1 |
Synonymes |
aurantiamine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



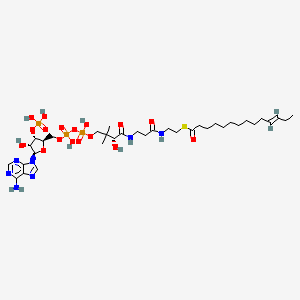
![(2R)-N-[(E,2S,3R)-3,8-dihydroxy-9-methylidene-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-2-hydroxyhexadecanamide](/img/structure/B1245838.png)
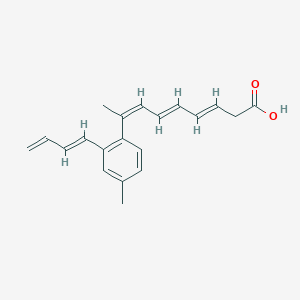

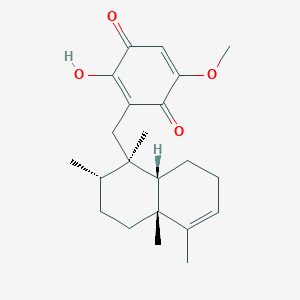
![(2S,3S)-N-[(1R,7S,8R,9E,17R,20S,21R,24S,29R,32S)-29-benzyl-24-[(2R)-butan-2-yl]-32-[(1S)-1-hydroxyethyl]-7,20,28-trimethyl-11,14,18,22,25,27,30,33-octaoxospiro[6,15,19-trioxa-12,23,26,28,31,34-hexazatricyclo[15.9.8.22,5]hexatriaconta-2(36),3,5(35),9-tetraene-8,2'-oxirane]-21-yl]-3-hydroxy-2,4-dimethylpentanamide](/img/structure/B1245843.png)
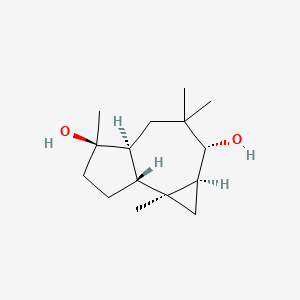
![4-[1-(4-Chlorophenyl)ethyl-[5-[(2,4-dichlorophenyl)methylcarbamoylamino]pentyl]amino]butanoic acid](/img/structure/B1245845.png)
![1-(3,4-Dimethoxyphenyl)-2-[4-[5-[4-[1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]propan-1-ol](/img/structure/B1245846.png)
![9-(3-iodo-4-methylphenyl)-5,9-dihydro-3H-furo[3,4-b]pyrano[4,3-e]pyridine-1,8(4H,7H)-dione](/img/structure/B1245847.png)
